N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine is a complex organic compound that features a benzimidazole core substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of the boronate ester group: This step involves the borylation of the benzimidazole core using a suitable boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical properties and reactivity compared to other boronate esters.
Properties
Molecular Formula |
C14H20BN3O2 |
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Molecular Weight |
273.14 g/mol |
IUPAC Name |
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18-12(16-5)17-10/h6-8H,1-5H3,(H2,16,17,18) |
InChI Key |
OIWJVJCBBOWHKX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)NC |
Origin of Product |
United States |
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